

A Comprehensive Technical Guide to N1,N4-Di-p-tolylbenzene-1,4-diamine

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Compound of Interest

Compound Name: *N1,N4-Di-p-tolylbenzene-1,4-diamine*

Cat. No.: *B11714125*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N1,N4-Di-p-tolylbenzene-1,4-diamine**, a chemical compound with significant applications in materials science. This document details its chemical identity, physical and chemical properties, a general synthesis protocol, and its mechanism of action as an antioxidant.

Chemical Identity

N1,N4-Di-p-tolylbenzene-1,4-diamine, also known as N,N'-bis(4-methylphenyl)benzene-1,4-diamine, is an aromatic amine. Its chemical structure consists of a central benzene ring substituted with two amino groups at the para (1 and 4) positions, with each nitrogen atom further substituted with a p-tolyl (4-methylphenyl) group.

CAS Number: 27417-40-9

Synonyms:

- N,N'-Bis(methylphenyl)-1,4-benzenediamine
- N,N'-Ditolyl-p-phenylenediamine

Physicochemical Properties

The key physical and chemical properties of **N1,N4-Di-p-tolylbenzene-1,4-diamine** are summarized in the tables below.

Table 1: General Properties

Property	Value
Molecular Formula	C20H20N2
Molecular Weight	288.39 g/mol
Appearance	Dark brown solid

Table 2: Calculated and Experimental Properties

Property	Value	Source
Melting Point	183.5-185.5 °C	--INVALID-LINK--
Boiling Point	475.4 °C at 760 mmHg	--INVALID-LINK--
Density	1.135 g/cm ³	--INVALID-LINK--
Flash Point	301.9 °C	--INVALID-LINK--
Vapor Pressure	3.32E-09 mmHg at 25°C	--INVALID-LINK--
Refractive Index	1.667	--INVALID-LINK--
Solubility	Insoluble in water; Soluble in acetone (slightly), benzene (very slightly), chloroform (slightly), and DMSO (very slightly).	--INVALID-LINK--

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of **N1,N4-Di-p-tolylbenzene-1,4-diamine** is not readily available in the public domain. However, a general and widely applicable method for the synthesis of diarylamines is the Buchwald-Hartwig amination. This palladium-

catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.

General Protocol for Buchwald-Hartwig Amination:

This protocol is a general guideline and requires optimization for specific substrates. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

- 1,4-Dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene)
- p-Toluidine (2 equivalents)
- Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
- Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
- Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
- Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.
- Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
- Add the 1,4-dihalobenzene and p-toluidine to the flask.
- Add the anhydrous solvent via a syringe.
- Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) with vigorous stirring.

- Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard workup procedure, which may include filtration, extraction, and purification by column chromatography.

A potential alternative synthetic route could involve the condensation reaction of 1,4-phenylenediamine with p-tolualdehyde to form a diimine, followed by reduction to the target diamine.

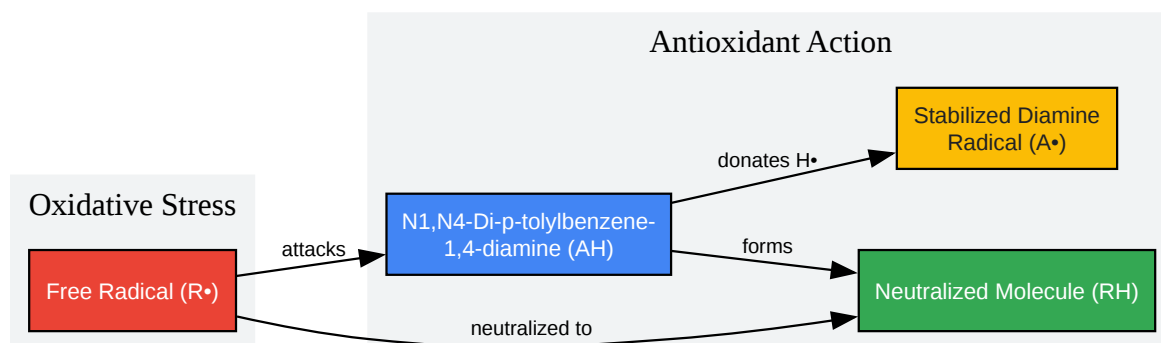
Applications and Mechanism of Action

N1,N4-Di-p-tolylbenzene-1,4-diamine is primarily utilized as a potent antioxidant, particularly in the rubber and polymer industries. Its function is to protect materials from degradation caused by oxidation.

Antioxidant Mechanism:

The antioxidant activity of **N1,N4-Di-p-tolylbenzene-1,4-diamine** stems from its ability to act as a radical scavenger. The nitrogen atoms in the diamine can donate a hydrogen atom to reactive free radicals ($R\bullet$), thereby neutralizing them and preventing them from initiating or propagating degradation chain reactions. Upon donating a hydrogen atom, the diamine itself becomes a resonance-stabilized radical, which is significantly less reactive than the initial free radical.

Below is a diagram illustrating the proposed antioxidant mechanism.



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Caption: Antioxidant mechanism of **N1,N4-Di-p-tolylbenzene-1,4-diamine**.

As illustrated, the diamine (AH) intercepts a free radical (R•), leading to the formation of a stable, non-reactive molecule (RH) and a resonance-stabilized diamine radical (A•). This process effectively terminates the oxidative chain reaction.

Safety and Handling

Detailed toxicological data for **N1,N4-Di-p-tolylbenzene-1,4-diamine** is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on **N1,N4-Di-p-tolylbenzene-1,4-diamine**. For further in-depth research, consulting the primary literature and specialized chemical databases is recommended.

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